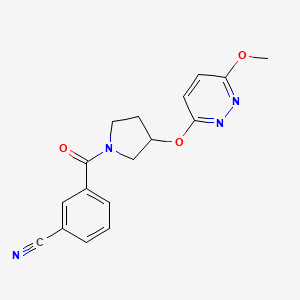

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Description

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group, a pyrrolidine-carbonyl linker, and a benzonitrile moiety. Its molecular formula is C₁₇H₁₅N₃O₃, with a calculated molecular weight of 309.33 g/mol. The pyridazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 2) confers electron-deficient characteristics, while the benzonitrile group acts as an electron-withdrawing unit.

Properties

IUPAC Name |

3-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-23-15-5-6-16(20-19-15)24-14-7-8-21(11-14)17(22)13-4-2-3-12(9-13)10-18/h2-6,9,14H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYJMJQRDJLQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve efficiency, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and structurally related molecules from available literature:

Key Observations:

Pyridazine vs. However, pyridine derivatives (e.g., from ) may exhibit better synthetic accessibility .

Benzonitrile Role: The benzonitrile group in the target compound and ’s phenoxazine derivative likely improves electron injection in OLEDs. However, the phenoxazine-carbazole system in offers larger π-conjugation, critical for TADF efficiency .

Methoxy Group: The methoxy substituent in the target compound may enhance solubility compared to non-polar analogs, aiding in solution-processed device fabrication.

Research Findings and Hypotheses

Electronic Properties:

- Target Compound : Pyridazine’s electron deficiency could lower the LUMO energy, facilitating electron transport. This property aligns with benzonitrile’s role in improving electron mobility in OLEDs.

- Phenoxazine-Carbazole Derivative (): The extended aromatic system enables efficient triplet-to-singlet upconversion (TADF), a feature absent in the target compound due to its smaller conjugated system .

Thermal and Solubility Characteristics:

- The pyrrolidine linker in the target compound may reduce crystallinity, enhancing film-forming properties. In contrast, ’s rigid phenoxazine-carbazole structure ensures high thermal stability (>300°C), a necessity for OLED longevity.

Pharmacological Potential:

- Its benzonitrile group could modulate bioavailability via dipole interactions.

Biological Activity

3-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.

The synthesis of this compound involves several key steps:

- Formation of Pyrrolidine and Pyridazine Intermediates : The pyrrolidine ring is synthesized through cyclization reactions, while the methoxypyridazine moiety is introduced subsequently.

- Coupling Reactions : The final compound is formed by coupling the pyrrolidine derivative with benzonitrile under controlled conditions using reagents such as DCC (N,N’-dicyclohexylcarbodiimide) to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological pathways, particularly those related to neurological functions. The interactions may influence neurotransmission pathways, potentially offering therapeutic benefits for neurological disorders.

Antimicrobial Properties

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogens, including resistant strains of Staphylococcus aureus and E. coli. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives possess antiproliferative effects against cancer cell lines, including HeLa and A549 cells. The mechanism involves inducing apoptosis or inhibiting cell division, which can be crucial for developing new cancer therapies .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the effectiveness of related compounds against E. coli and S. aureus, reporting minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity. The findings suggest that these compounds could serve as alternatives to traditional antibiotics .

- Cancer Research : In a separate investigation, derivatives were tested for their effects on cancer cell lines, revealing IC50 values indicating significant antiproliferative activity. These results highlight the potential of such compounds in oncological drug development .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.